molecular formula C10H11BrO3 B8632250 4-(2-Bromoethoxy)-phenylacetic acid CAS No. 59127-37-6

4-(2-Bromoethoxy)-phenylacetic acid

Cat. No.: B8632250
CAS No.: 59127-37-6
M. Wt: 259.10 g/mol
InChI Key: WNMSWTYGDNNRIM-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-phenylacetic acid is a brominated derivative of phenylacetic acid, characterized by a 2-bromoethoxy (–OCH₂CH₂Br) substituent at the para position of the phenyl ring. This structural feature distinguishes it from other phenylacetic acid derivatives by introducing both an ether linkage and a reactive bromine atom. The bromoethoxy group enhances its utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine acts as a leaving group .

Properties

CAS No.

59127-37-6

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

2-[4-(2-bromoethoxy)phenyl]acetic acid

InChI

InChI=1S/C10H11BrO3/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI Key

WNMSWTYGDNNRIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Selected Phenylacetic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(2-Bromoethoxy)-phenylacetic acid –OCH₂CH₂Br at C4 C₁₀H₁₁BrO₃ 259.10 Synthetic intermediate; potential alkylating agent
2-(4-Bromophenoxy)-2-phenylacetic acid –OPh-Br at C2; phenyl at C2 C₁₄H₁₁BrO₃ 307.14 Organic synthesis; crystal engineering
2-Bromo-4-methoxyphenylacetic acid –Br at C2; –OCH₃ at C4 C₉H₉BrO₃ 245.07 High density (1.56 g/cm³); m.p. 127–131°C
4-(4-Fluorophenyl)phenylacetic acid –Ph-F at C4 C₁₄H₁₁FO₂ 230.24 Catalyst in asymmetric synthesis
4-(3-Oxo-1,2-benzisothiazolin-2-yl)phenylacetic acid Benzisothiazolinone at C4 C₁₅H₁₀N₂O₃S 298.31 Anti-inflammatory activity (narrower spectrum than ibuprofen)
Key Observations:
  • Halogen Positioning: Bromine placement (e.g., on the ethoxy chain vs. directly on the phenyl ring) significantly alters reactivity. For example, this compound’s bromine is more accessible for nucleophilic displacement than 2-(4-bromophenoxy)-2-phenylacetic acid’s aryl-bound bromine .
  • Functional Group Impact : Methoxy (–OCH₃) and fluorophenyl groups enhance metabolic stability compared to bromoethoxy derivatives, as seen in 2-Bromo-4-methoxyphenylacetic acid and 4-(4-Fluorophenyl)phenylacetic acid .

Pharmacological and Metabolic Profiles

  • Enzyme Inhibition: Derivatives like 4-(4-guanidino-benzoyloxy)phenylacetic acid (GBPA) exhibit protease inhibitory activity, though with lower efficacy (~10% of camostat mesylate) . The bromoethoxy group in this compound may similarly influence enzyme interactions, though this requires empirical validation.
  • Anti-inflammatory Activity: Benzisothiazolinone derivatives demonstrate potent anti-inflammatory effects but lack the broad-spectrum efficacy of ibuprofen, a phenylacetic acid analog . The bromoethoxy substituent’s steric bulk could further modulate target binding.
  • Metabolic Pathways: Like ibuprofen, phenylacetic acids often undergo CoA ligase-mediated activation .

Physicochemical Properties

  • Solubility and Reactivity: Bromine’s electronegativity increases polarity, enhancing solubility in polar solvents compared to non-halogenated analogs. However, the ethoxy chain may counterbalance this by introducing hydrophobic character.
  • Thermal Stability: Melting points vary widely; for example, 2-Bromo-4-methoxyphenylacetic acid melts at 127–131°C, whereas benzisothiazolinone derivatives exhibit higher thermal stability due to aromatic heterocycles .

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